Product packaging for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide(Cat. No.:CAS No. 1427460-93-2)

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B1404737
CAS No.: 1427460-93-2
M. Wt: 217.22 g/mol
InChI Key: SEMSGYCWKJZFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 1427460-93-2) is a high-purity benzamide derivative incorporating a 1,2,4-oxadiazole heterocycle. This molecular architecture is of significant interest in medicinal and agrochemical research, particularly for developing new active ingredients. The 1,2,4-oxadiazole ring is a well-known bioisostere for amide and ester groups, often employed to improve metabolic stability and bioavailability in lead compounds . This compound serves as a valuable building block for researching novel pesticidal agents. Scientific studies on structurally related benzamides substituted with 1,2,4-oxadiazole rings have demonstrated promising fungicidal and insecticidal activities . For instance, some related derivatives have shown excellent inhibitory activity against agricultural pathogens like Botrytis cinerea and Sclerotinia sclerotiorum , outperforming commercial standards in certain cases . The mechanism of action for this compound family is an active area of investigation, but research suggests 1,2,4-oxadiazole derivatives can interact with key biological enzymes and receptors, potentially inhibiting growth factors or other proteins essential to pest organisms . Researchers can utilize this chemical in constructing more complex molecules for structure-activity relationship (SAR) studies or as a core scaffold in high-throughput screening programs. Its molecular formula is C 11 H 11 N 3 O 2 with a molecular weight of 217.23 g/mol . Please handle with appropriate care; this product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B1404737 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide CAS No. 1427460-93-2

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-13-11(16-14-9)8-5-3-7(4-6-8)10(12)15/h3-6H,2H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMSGYCWKJZFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255548
Record name Benzamide, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-93-2
Record name Benzamide, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The key heterocyclic ring, 1,2,4-oxadiazole, is commonly prepared by O-acylation of amidoximes followed by cyclodehydration . A representative procedure is as follows:

  • Dissolve the appropriate amidoxime in dry dichloromethane.
  • Add potassium carbonate as a base to deprotonate the amidoxime.
  • Introduce ethyl chloroformate as the acylating agent.
  • Stir the mixture at room temperature to allow O-acylation.
  • Heat the crude product at approximately 120 °C for several hours (e.g., 4 h) to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.
  • Purify the product by crystallization from ethanol.

This method yields the 3-ethyl substituted 1,2,4-oxadiazole intermediate with high efficiency (e.g., 86% yield reported for analogous compounds).

Coupling to the Benzamide Moiety

The benzamide portion is introduced via amidation reactions involving:

  • Reaction of 2-[4-(1,2,4-oxadiazol-5-on-3-yl)-phenylamino]-acetic acid or its esters with substituted phenyldiamines.
  • Use of coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or alkanephosphonic anhydrides in aprotic solvents like tetrahydrofuran (THF).
  • The reaction is typically performed at moderate temperatures (10–50 °C), often around 50 °C.
  • Water-binding agents (e.g., molecular sieves, anhydrides) are employed to facilitate condensation by removing water formed during amidation.
  • After reaction completion, the mixture is evaporated, diluted with water/ethanol, and the product is isolated by filtration and washing.

Hydrogenation and Optional Carbonylation

  • The intermediate amides may undergo hydrogenation to reduce nitro groups or other reducible functionalities.
  • Catalysts such as 5–10% palladium on charcoal (Pd/C) are used under hydrogen pressure (1–20 bar), typically at 30–60 °C.
  • Hydrogenation is performed in protic solvents like ethanol or ethanol/water mixtures.
  • After hydrogenation, the product can be carbonylated using alkyl chloroformates (e.g., n-hexylchloroformate) in the presence of bases like potassium carbonate.
  • This step is carried out at 10–20 °C in mixed solvents (water/acetone or water/THF).
  • The carbonylation product is precipitated directly without isolation of intermediates.

Isolation and Salt Formation

  • The final benzamide compound is often converted into pharmaceutically acceptable salts, such as methanesulphonate.
  • Salts are precipitated by adding corresponding acids (e.g., methanesulphonic acid) to the reaction mixture.
  • The solid salt is filtered, washed with ethanol or acetone, and dried under vacuum.
  • Crystallization is performed from appropriate solvents to obtain pure material.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Temperature Notes
O-Acylation Ethyl chloroformate, K2CO3 Dry CH2Cl2 Room temp, 30 min Base deprotonates amidoxime
Cyclodehydration Heating crude product Neat or solvent 120 °C, 4 h Forms 1,2,4-oxadiazole ring
Amidation 1,1'-Carbonyldiimidazole or alkanephosphonic anhydrides THF, ethanol/water 10–50 °C Water-binding agents used
Hydrogenation Pd/C catalyst, H2 (1–20 bar), AcOH addition Ethanol or ethanol/water 30–60 °C Reduces functional groups
Carbonylation n-Hexylchloroformate, K2CO3 Water/acetone or water/THF 10–20 °C Direct precipitation of product
Salt formation Methanesulphonic acid or other acids Ethanol, acetone Ambient Precipitation and crystallization

Research Findings and Notes

  • The use of 1,1'-carbonyldiimidazole (CDI) as a coupling reagent allows efficient amidation with minimal side reactions.
  • Hydrogenation catalysts and conditions are optimized to avoid over-reduction or decomposition.
  • Water-binding agents such as alkanephosphonic anhydrides improve yields by shifting equilibrium in amidation.
  • The direct carbonylation step without isolating intermediates streamlines the synthesis and improves overall efficiency.
  • Purification by crystallization from ethanol or acetone/water mixtures yields high-purity products suitable for pharmaceutical applications.
  • The preparation method is scalable and adaptable to various substituted analogs of benzamide derivatives.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome Reference
1 O-Acylation & Cyclodehydration Amidoxime, ethyl chloroformate, K2CO3, heat Formation of 1,2,4-oxadiazole ring
2 Amidation 1,1'-Carbonyldiimidazole, THF, water-binding agents Coupling to benzamide framework
3 Hydrogenation Pd/C catalyst, H2, ethanol, AcOH Reduction of intermediates
4 Carbonylation n-Hexylchloroformate, K2CO3, water/acetone Introduction of ethyl substituent
5 Salt formation Methanesulphonic acid, ethanol/acetone Isolation of pure salt form

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits moderate electrophilic character, enabling nucleophilic substitution under controlled conditions. Key reactions include:

Hydrolysis :
Under acidic or alkaline conditions, the oxadiazole ring undergoes hydrolysis to form intermediates such as amidoximes or carboxylic acids. For example:

4 3 Ethyl 1 2 4 oxadiazol 5 yl benzamideHCl H2O4 carbamoylbenzamidoxime+byproducts\text{4 3 Ethyl 1 2 4 oxadiazol 5 yl benzamide}\xrightarrow{\text{HCl H}_2\text{O}}\text{4 carbamoylbenzamidoxime}+\text{byproducts}

This reaction is critical for modifying the scaffold in drug discovery workflows .

Halogenation :
Electrophilic substitution with halogens (e.g., bromine or iodine) occurs at the oxadiazole ring’s 3-position under radical or Lewis acid-catalyzed conditions .

Functionalization of the Benzamide Group

The benzamide moiety participates in classical amide reactions:

Hydrolysis :
Acid- or base-catalyzed hydrolysis converts the benzamide to 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid:

4 3 Ethyl 1 2 4 oxadiazol 5 yl benzamideH2O H+or OH4 3 Ethyl 1 2 4 oxadiazol 5 yl benzoic acid+NH3\text{4 3 Ethyl 1 2 4 oxadiazol 5 yl benzamide}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{4 3 Ethyl 1 2 4 oxadiazol 5 yl benzoic acid}+\text{NH}_3

Yields exceed 80% under reflux with 6M HCl .

Aminolysis :
Reaction with primary or secondary amines generates substituted benzamides. For instance, methylamine produces N-methyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzamide.

Oxidation

  • Oxadiazole Ring : The ethyl substituent undergoes oxidation to a carboxylic acid using KMnO₄ or CrO₃.

  • Benzamide Group : The amide nitrogen is resistant to oxidation, but the aromatic ring can be nitrated or sulfonated under strong conditions .

Reduction

  • Oxadiazole Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a dihydroimidazole derivative, altering electronic properties.

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloaddition reactions with dipolarophiles like alkynes or nitriles, forming fused heterocycles (e.g., triazoles) . Ring-opening under basic conditions generates amidines or nitriles, useful in synthesizing polyfunctional intermediates .

Table 2: Substituent Effects on Reactivity

Substituent PositionElectronic EffectReactivity Toward Electrophiles
3-Ethyl (oxadiazole)Electron-donatingModerate activation
Benzamide paraElectron-withdrawingDeactivation (meta-directing)

Mechanistic Insights

  • Nucleophilic Substitution : The oxadiazole’s C-5 position is most susceptible due to resonance stabilization of the transition state .

  • Hydrolysis Pathways : Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, while alkaline conditions involve hydroxide attack at the carbonyl carbon .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide with structurally related benzamide-oxadiazole derivatives:

Compound Name Substituent (R) Molecular Weight (g/mol) Yield (%) Rf Value IR C=O (cm⁻¹) ESI-MS [M+H]⁺
Target Compound 3-Ethyl 218.24 ~95* 0.60* 1680* 219*
N-(4-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)-4-methylbenzamide (7h) 3-(3,4-Dimethoxyphenyl) 446.46 95 0.55 1688 446
4-Chloro-N-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7i) 3-Phenyl 406.83 95 0.64 1672 406
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide 3-(4-Chlorophenyl) 265.70 N/A N/A N/A 266
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline 3-Ethyl 189.21 N/A N/A N/A 190

Notes:

  • Target Compound : Estimated values (*) are based on analogs. The ethyl group enhances lipophilicity (cLogP ~2.1) compared to polar substituents like methoxy or chloro.
  • 7h : The 3,4-dimethoxyphenyl group increases molecular weight and solubility due to methoxy electron-donating effects, reflected in a higher IR C=O stretch (1688 cm⁻¹) .
  • 7i : The chloro substituent reduces electron density, lowering the C=O IR frequency (1672 cm⁻¹) .
  • Butanamide Analog : The extended aliphatic chain may improve membrane permeability but reduces aromatic interactions.

Spectroscopic and Analytical Data

  • ESI-MS : The target’s expected [M+H]⁺ peak at m/z 219 aligns with analogs like 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (m/z 190) .
  • ¹H NMR : Predicted signals include δ 1.3 ppm (CH₃ of ethyl), δ 2.5–2.7 ppm (CH₂ of ethyl), and δ 7.6–8.0 ppm (aromatic protons) .

Biological Activity

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide is a derivative of the 1,2,4-oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. The following sections delve into the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amidoximes with carboxylic acids under specific conditions to yield high purity and yield. The general synthetic route can be summarized as follows:

  • Starting Materials : 3-Ethyl amidoxime and a suitable carboxylic acid.
  • Reaction Conditions : Use of Vilsmeier reagent for activation.
  • Yield : Typically ranges from 61% to 93% based on reaction conditions and purification methods employed.

Anticancer Activity

Research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : A study highlighted that related oxadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) . Although specific data for this compound is limited, its structural analogs have shown promising results.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been well-documented:

  • Bacterial Inhibition : Compounds similar to this compound have shown potent activity against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . This suggests a potential for developing new antibiotics from this compound class.

Anti-inflammatory Properties

Oxadiazole derivatives have also been investigated for their anti-inflammatory effects:

  • Mechanism of Action : Studies suggest that these compounds may inhibit cyclooxygenases (COX), which play a critical role in inflammation pathways . This inhibition can lead to reduced inflammatory responses in various models.

Case Study 1: Anticancer Activity Assessment

In a comparative study involving various oxadiazole derivatives:

CompoundCell LineIC50 (µM)
Compound AMCF-710.38
Compound BU-93715.20
This compound TBDTBD

Note: Specific IC50 values for this compound were not available but are anticipated to be in a similar range based on structural activity relationships.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antibacterial properties of benzamides substituted with oxadiazoles revealed:

CompoundTarget BacteriaMIC (µg/mL)
HSGN-237MRSA0.25
HSGN-238VRE0.50
This compound TBDTBD

These results indicate strong potential for further exploration of this compound against resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Optimization can include adjusting molar ratios, solvent polarity (e.g., switching to DMF for higher solubility), or microwave-assisted synthesis to reduce reaction times and improve yields . Purity should be verified via HPLC or LC-MS, as commercial sources often lack analytical data .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and crystal packing (e.g., R factor <0.1 for reliability) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., benzamide protons at δ 7.5–8.0 ppm, oxadiazole carbons at δ 160–170 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C11H12N3O2\text{C}_{11}\text{H}_{12}\text{N}_3\text{O}_2: 218.09) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer : Screen against microbial or cancer cell lines using standardized protocols:
  • Antimicrobial assays : Measure inhibition zones (e.g., against Staphylococcus aureus or E. coli) using agar diffusion .
  • Cytotoxicity assays : Employ MTT or resazurin-based viability tests on HeLa or MCF-7 cells, with IC50_{50} values calculated via nonlinear regression .
  • Data interpretation : Compare activity across species (Table 1) and validate with positive controls (e.g., doxorubicin for cancer cells).

Table 1 : Hypothetical Biological Activity Data (Adapted from )

SpeciesInhibition (%)IC50_{50} (µM)
S. aureus8512.5
E. coli45>50
HeLa cells7818.3

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replicate experiments : Ensure consistency in cell culture conditions (e.g., passage number, media composition) and compound solubility (use DMSO controls) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for variance, Tukey’s post-hoc test) to identify outliers .
  • Mechanistic studies : Probe molecular targets (e.g., enzyme inhibition assays for kinases or proteases) to clarify mode of action .

Q. What experimental designs are suitable for evaluating environmental fate and ecological risks?

  • Methodological Answer : Follow split-split plot designs (as in agricultural studies) to assess multiple variables :
  • Abiotic factors : Study hydrolysis/photolysis rates under varying pH and UV exposure .
  • Biotic interactions : Use microcosms to simulate soil/water systems, measuring biodegradation via LC-MS/MS .
  • Toxicity tiers : Start with Daphnia magna acute toxicity (LC50_{50}), then progress to zebrafish embryotoxicity (FET assay) .

Q. How can computational methods enhance the drug design pipeline for this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 or EGFR) .
  • QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
  • ADMET prediction : SwissADME or pkCSM tools estimate permeability, metabolic stability, and toxicity risks .

Methodological Considerations

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions, catalytic methods) to reduce waste .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
  • Ethical Compliance : Ensure proper disposal of hazardous waste via certified contractors to mitigate environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.